![molecular formula C9H14 B14750723 Tricyclo[3.2.2.02,4]nonane CAS No. 278-80-8](/img/structure/B14750723.png)
Tricyclo[3.2.2.02,4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.2.2.02,4]nonane is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by its unique tricyclic structure, which includes three interconnected rings. This compound is of interest due to its rigidity and the potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.2.02,4]nonane can be achieved through the Diels-Alder reaction. This involves the cycloaddition of a diene and a dienophile. For instance, racemic norcaradienes can be prepared from the visible-light-mediated dearomative cyclopropanation of m-xylene. These norcaradienes can then undergo a Diels-Alder reaction with enone derivatives to form this compound .
Industrial Production Methods: While specific industrial production methods for tricyclo[322The use of chiral cobalt(II) complexes has been shown to enhance the enantioselectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo[3.2.2.02,4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove or reduce functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Tricyclo[3.2.2.02,4]nonane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tricyclo[3.2.2.02,4]nonane involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved depend on the specific application and the functional groups present on the molecule .
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octane: Another polycyclic hydrocarbon with a similar rigid structure.
Norcaradiene: A precursor in the synthesis of tricyclo[3.2.2.02,4]nonane.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Uniqueness: this compound is unique due to its three-ring structure, which provides enhanced rigidity and specific topographical selectivity. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
Número CAS |
278-80-8 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
tricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-3-6(1)8-5-9(7)8/h6-9H,1-5H2 |
Clave InChI |
WNYJJKBPJRYWNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C3C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


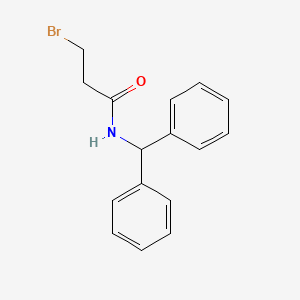

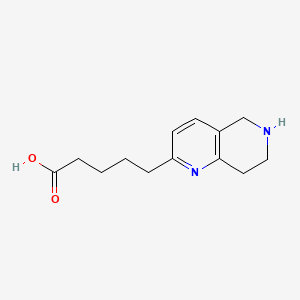
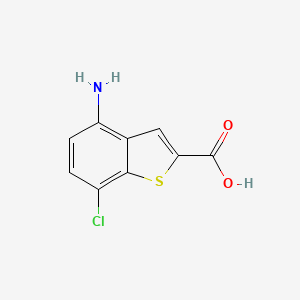
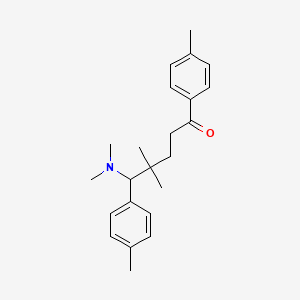
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)


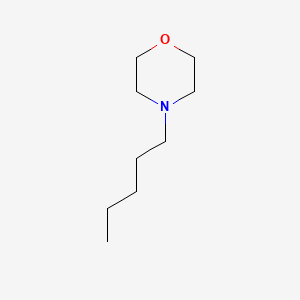
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)


